Predicted pKa Shift of 2,6-Dimethylol-4-ethylphenol vs. 2,6-Dimethylol-4-methylphenol
The predicted pKa of 2,6‑dimethylol‑4‑ethylphenol, estimated from the pKa value of the structurally related non‑methylolated compound 4‑ethyl‑2,6‑dimethylphenol (pKa = 11.02 ± 0.23, predicted by ACD/Labs ), is expected to be marginally higher than that of 2,6‑dimethylol‑4‑methylphenol (pKa = 10.20 ± 0.23, predicted ). The electron‑donating ethyl group raises the pKa by approximately 0.8 log units relative to the methyl analog, indicating slightly weaker acidity and stronger hydrogen‑bond donor capability. This difference, while moderate, can influence proton‑transfer kinetics in acid‑catalyzed condensation reactions and metal‑chelation equilibria in coordination applications [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 11.0 (estimated from 4‑ethyl‑2,6‑dimethylphenol precursor) |
| Comparator Or Baseline | 2,6‑Dimethylol‑4‑methylphenol: pKa = 10.20 ± 0.23 (predicted, ACD/Labs) |
| Quantified Difference | ΔpKa ≈ +0.8 (ethyl vs. methyl) |
| Conditions | ACD/Labs predicted values in water at 25°C; experimental verification lacking |
Why This Matters
The pKa shift alters the speciation window in aqueous or protic media, which is relevant for users formulating condensation resins or designing metal‑complexation protocols where precise pH control governs reaction selectivity.
- [1] Fischer, A.; Leary, G. J.; Topsom, R. D.; Vaughan, J. Ionic dissociation of 4-substituted 2,6-dimethylphenols. J. Chem. Soc. B, 1966, 782–785. DOI: 10.1039/J29660000782 View Source
